molecular formula C6H6IN B1296433 2-Iodo-3-methylpyridine CAS No. 22282-58-2

2-Iodo-3-methylpyridine

Cat. No. B1296433
CAS RN: 22282-58-2
M. Wt: 219.02 g/mol
InChI Key: PTBOOHAPESUXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methylpyridine is a laboratory chemical . It is also known as 2-Iodo-3-picoline .


Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 2-Iodo-3-methylpyridine, has been achieved through palladium-catalyzed Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of 2-Iodo-3-methylpyridine is C6H6IN . Its molecular weight is 219.03 g/mol .


Physical And Chemical Properties Analysis

2-Iodo-3-methylpyridine is a liquid with a refractive index of 1.627 at 20°C . It has a density of 1.827 g/mL at 25°C .

Scientific Research Applications

Catalysis and Organic Synthesis

2-Iodo-3-methylpyridine plays a significant role in organic synthesis and catalysis. It is used in the palladium-catalyzed aminocarbonylation of iodopyridines, including 2-iodopyridine, to produce N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds are of potential biological importance and can be synthesized in acceptable yields using elevated carbon monoxide pressure (Takács et al., 2007). Moreover, 2-Iodo-3-methylpyridine is a key component in the synthesis of various organometallic complexes, serving as an initiator in catalytic cross-coupling reactions under Negishi-like conditions (Anderson et al., 2004).

Chemical Analysis and Separation Techniques

In the field of chemical analysis, derivatives of 2-Iodo-3-methylpyridine are used to investigate the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991). This research is crucial for improving separation techniques in analytical chemistry.

Medical Research and Drug Design

2-Iodo-3-methylpyridine derivatives are also explored in medical research. For instance, iodinated 4,4′-bipyridines, including compounds derived from 2-Iodo-3-methylpyridine, have been proposed as novel chemical scaffolds for designing transthyretin (TTR) fibrillogenesis inhibitors. This research is vital in the development of new therapeutic agents for diseases such as amyloidosis (Dessì et al., 2020).

Materials Science and Nanotechnology

In materials science and nanotechnology, 2-Iodo-3-methylpyridine derivatives are used in the preparation of hypervalent iodine(V) reagents. These compounds can be recycled and are effective for the oxidation of sulfides and alcohols, highlighting their potential in green chemistry and sustainable materials processing (Yoshimura et al., 2011).

Safety And Hazards

2-Iodo-3-methylpyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOOHAPESUXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320747
Record name 2-Iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methylpyridine

CAS RN

22282-58-2
Record name 22282-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22282-58-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Iodo-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Iodo-3-methylpyridine
Reactant of Route 4
2-Iodo-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Iodo-3-methylpyridine
Reactant of Route 6
2-Iodo-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.